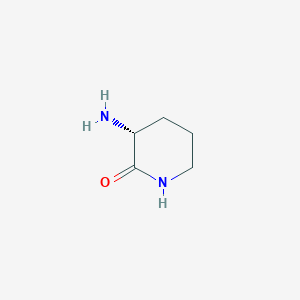

(R)-3-Aminopiperidin-2-one

Beschreibung

(R)-3-Aminopiperidin-2-one is a chiral piperidinone derivative characterized by a six-membered lactam ring with an amino group at the C3 position in the R-configuration. Its molecular formula is C₅H₉N₂O, and it serves as a critical intermediate in pharmaceutical synthesis, particularly for drugs targeting neurological and metabolic disorders . The compound’s hydrochloride salt this compound hydrochloride (CAS: 406216-02-2) is widely used due to its enhanced stability and solubility in aqueous media .

Key properties include:

Eigenschaften

IUPAC Name |

(3R)-3-aminopiperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c6-4-2-1-3-7-5(4)8/h4H,1-3,6H2,(H,7,8)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCCMTCQQDULIFE-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)NC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C(=O)NC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30428379 | |

| Record name | (R)-3-aminopiperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88763-76-2 | |

| Record name | (R)-3-aminopiperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-3-Aminopiperidine-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Curtius Rearrangement of N-Protected Nipecotic Acid Derivatives

A widely documented approach involves the Curtius rearrangement of N-protected nipecotic acid (piperidine-3-carboxylic acid) derivatives. In this method, (R)-nipecotic acid is first protected with a tert-butyloxycarbonyl (Boc) group. The Boc-protected nipecotic acid is then treated with isobutyl chloroformate and triethylamine to form a mixed carbonate intermediate, which subsequently reacts with sodium azide to yield an acyl azide. Thermal decomposition of the acyl azide via Curtius rearrangement generates an isocyanate intermediate. Hydrolysis of this intermediate with benzyl alcohol or aqueous acid produces this compound with high enantiomeric purity.

Key conditions for this route include:

Cyclization of (R)-Methyl 2,5-Diaminopentanoate Dihydrochloride

An alternative method described in patent literature begins with (R)-2,5-diaminopentanoic acid hydrochloride. This precursor undergoes acetylation with acetyl chloride in methanol at 0–15°C to form (R)-methyl 2,5-diaminopentanoate dihydrochloride. Subsequent treatment with sodium methoxide in methanol induces cyclization via intramolecular amide bond formation, yielding this compound hydrochloride. The hydrochloride salt is isolated via filtration and neutralized to obtain the free base.

Optimized parameters for this route include:

-

Stoichiometry : 2.6 equivalents of sodium methoxide relative to the dihydrochloride salt.

-

Solvent System : Methanol and methyl tert-butyl ether (MTBE) for precipitation.

Analytical Characterization

Structural Validation

This compound hydrochloride exhibits the following properties:

| Property | Value |

|---|---|

| Molecular formula | C₅H₁₁ClN₂O |

| Molecular weight | 150.61 g/mol |

| Hydrogen bond donors | 3 |

| Hydrogen bond acceptors | 2 |

| Optical rotation (α) | [α]D²⁰ = +25.6° (c=1, H₂O) |

Spectroscopic Data

-

IR Spectroscopy : Strong absorption bands at 1650 cm⁻¹ (amide C=O stretch) and 3300 cm⁻¹ (N-H stretch).

-

¹H NMR (D₂O) : δ 3.85 (m, 1H, CH-NH₂), 3.20 (m, 2H, piperidine CH₂), 2.95 (m, 2H, piperidine CH₂), 1.80–1.40 (m, 4H, piperidine CH₂).

Challenges and Optimization

Enantiomeric Purity Control

Maintaining enantiomeric excess (ee) >99% is critical. Racemization risks arise during acyl azide formation in the Curtius route. Patent mitigates this by using low temperatures (0–5°C) and non-polar solvents like toluene.

Scalability of Cyclization Methods

The cyclization route offers superior scalability, with demonstrated production batches exceeding 4 kg of this compound hydrochloride. Key scalability factors include:

-

Solvent Recovery : Methanol and MTBE are recycled via distillation.

-

Reagent Efficiency : Sodium methoxide is used in slight excess (2.6 eq) to drive cyclization to completion.

Comparative Analysis of Methods

Analyse Chemischer Reaktionen

Arten von Reaktionen: D-Ornithinlactam durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Der Lactamring kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.

Reduktion: Reduktionsreaktionen können den Lactamring in verschiedene reduzierte Formen umwandeln.

Substitution: Die Aminogruppe im Lactamring kann an Substitutionsreaktionen mit verschiedenen Reagenzien teilnehmen.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitutionsreagenzien: Alkylhalogenide, Acylchloride.

Hauptprodukte, die gebildet werden:

Oxidationsprodukte: Oxidierte Derivate des Lactamrings.

Reduktionsprodukte: Reduzierte Formen des Lactamrings.

Substitutionsprodukte: Substituierte Derivate mit verschiedenen funktionellen Gruppen

Wissenschaftliche Forschungsanwendungen

1.1. Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

(R)-3-aminopiperidin-2-one serves as a crucial intermediate for the synthesis of DPP-IV inhibitors, which are important in the management of type 2 diabetes. Notable examples include:

- Alogliptin

- Linagliptin

- Trelagliptin

These inhibitors work by enhancing insulin sensitivity and lowering blood glucose levels, making them vital in diabetes treatment protocols .

| Compound | Role in Diabetes Treatment |

|---|---|

| Alogliptin | DPP-IV inhibitor |

| Linagliptin | DPP-IV inhibitor |

| Trelagliptin | DPP-IV inhibitor |

1.2. Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonists

Recent studies have identified novel 3-aminopiperidin-2-one derivatives as potent CGRP receptor antagonists. These compounds are being explored for their potential to treat migraine by blocking CGRP signaling pathways, which are implicated in migraine pathophysiology .

Synthesis and Resolution Techniques

The preparation of this compound involves various synthetic strategies that enhance its yield and purity. For instance, the resolution of racemic mixtures using optically active cyclic phosphoric acids has been reported to yield (R)-3-aminopiperidine with high enantiomeric excess .

| Synthesis Method | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|

| Diastereomeric salt formation | 99.5 | 99.6 |

| Asymmetric transamination | Varied | High |

3.1. Development of CGRP Antagonists

In a recent case study, researchers synthesized a series of 3-aminopiperidin-2-one derivatives that exhibited enhanced affinity for CGRP receptors compared to earlier models. Modifications in the chemical structure led to significant improvements in potency and bioavailability, suggesting a promising avenue for migraine treatment .

3.2. Insulin Sensitivity Restoration

Another study focused on the use of 3-aminopiperidin derivatives as selective inhibitors of calmodulin-dependent kinases, which play a role in restoring insulin sensitivity in obesity models. The compound demonstrated favorable pharmacokinetic profiles, indicating its potential utility in metabolic disorders .

Wirkmechanismus

The mechanism of action of D-Ornithine lactam involves its interaction with various molecular targets and pathways. It plays a central role in the urea cycle, where it facilitates the disposal of excess nitrogen by converting it into urea. Additionally, it serves as a precursor for the synthesis of polyamines such as putrescine and spermine, which are essential for cell growth and differentiation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Enantiomeric Comparison: (S)-3-Aminopiperidin-2-one

- Structural similarity : The S-enantiomer shares identical molecular formula and functional groups but differs in spatial configuration, leading to divergent interactions with chiral biological targets .

- Synthesis : Synthesized from L-ornithine hydrochloride via cyclization and purification steps, yielding 86% purity .

- Applications : While the R-enantiomer is prioritized in drug development (e.g., atogepant for migraines), the S-form is less studied but may have niche roles in asymmetric catalysis .

Ring-Size Variants

Racemic and Non-Chiral Analogues

- 3-Aminopiperidin-2-one (CAS: 1892-22-4): Structure: Racemic mixture lacking enantiomeric specificity. Physical Properties: Similar density (1.08 g/cm³) and boiling point (≈300°C) to the R-enantiomer . Applications: Broadly used as a lactam precursor but less favored in enantioselective drug synthesis .

Hydrochloride Salts

Biologische Aktivität

(R)-3-Aminopiperidin-2-one, also known as this compound hydrochloride, is a chiral compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring with an amino group at the 3-position. Its molecular formula is C₅H₁₁N₂O, and it has a molecular weight of approximately 113.16 g/mol. The hydrochloride form enhances solubility and stability, making it suitable for pharmaceutical formulations .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. This compound has been studied for its role as an enzyme inhibitor and its potential to modulate receptor signaling pathways. Key mechanisms include:

- Enzyme Inhibition : The compound has shown inhibitory activity against specific kinases such as spleen tyrosine kinase (SYK) and CaMK1D, which are implicated in autoimmune diseases and lymphomas .

- Receptor Binding : It may interact with neurotransmitter systems, suggesting potential applications in treating conditions like anxiety or depression.

Anticancer Potential

Research indicates that this compound derivatives exhibit anticancer properties. For example, studies have demonstrated that modifications to the structure can enhance selectivity and potency against cancer cell lines. A notable finding includes the development of inhibitors that target SYK, showing promise in reducing tumor growth in preclinical models .

Neuropharmacological Effects

The compound's structural similarity to known psychoactive agents suggests its potential in neuropharmacology. Preliminary studies indicate that it may influence neurotransmitter systems, which could lead to applications in treating neurological disorders .

Antidiabetic Applications

This compound is also being investigated for its role in diabetes management. It serves as a precursor for the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors, which are used in the treatment of type II diabetes mellitus .

Selectivity and Potency Studies

A study focused on optimizing the structure of this compound derivatives revealed significant structure-activity relationships (SAR). Modifications in the primary amide and amine regions led to compounds with improved binding affinities for CaMK1D, showcasing enhanced therapeutic potential .

Pharmacokinetic Profiles

Research has evaluated the pharmacokinetic properties of various derivatives. For instance, compounds derived from this compound demonstrated favorable solubility and bioavailability profiles, indicating their suitability for further development into therapeutic agents .

Comparative Analysis with Related Compounds

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| This compound | Piperidine ring with amino substitution | Enzyme inhibition; anticancer potential |

| (S)-3-Amino-1-isopropylpiperidin-2-one | Isopropyl substitution; different stereochemistry | Varying biological effects |

| Pyrrolidine | Similar nitrogen-containing heterocycle | Different pharmacological profile |

The above table highlights how structural variations among related compounds can lead to distinct biological activities, emphasizing the unique position of this compound in medicinal chemistry.

Q & A

Q. What are the key considerations for synthesizing (R)-3-aminopiperidin-2-one with high enantiomeric purity?

A practical synthetic strategy involves two steps: (a) diastereoselective cuprate addition to an (E)-α,β-unsaturated ester to control stereochemistry, and (b) racemization-free reductive amination to preserve enantiomeric integrity . This method minimizes side reactions and ensures scalability for downstream applications in peptide mimetics. Researchers should optimize reaction conditions (e.g., temperature, solvent polarity) to enhance diastereomeric excess (d.e.) and confirm purity via chiral HPLC or X-ray crystallography.

Q. What safety protocols are recommended when handling this compound in laboratory settings?

Safety data sheets indicate that this compound requires precautions to avoid inhalation, skin contact, and dust formation. Use chemical-impermeable gloves, fume hoods for ventilation, and personal protective equipment (PPE). Spills should be neutralized with inert absorbents and disposed of as hazardous waste . Stability studies under varying pH and temperature conditions are advised to assess decomposition risks.

Q. How does this compound interact with biological systems, such as the urea cycle?

The compound’s structural similarity to ornithine allows it to act as an ammonia lyase substrate, facilitating carbon-nitrogen bond cleavage and conversion to proline analogs. This interaction is critical in studying urea cycle disorders or hyperammonemia models. Researchers should validate enzyme specificity using kinetic assays (e.g., , ) and compare results with wild-type ornithine substrates .

Advanced Research Questions

Q. How can this compound serve as a constrained dipeptide surrogate in peptidomimetic drug design?

The compound’s rigid piperidinone backbone mimics the Ser-Leu dipeptide conformation, enabling stable secondary structure induction in peptides. To design peptidomimetics, researchers should:

- Perform molecular docking to assess binding affinity vs. natural peptides.

- Use solid-phase peptide synthesis (SPPS) to incorporate the surrogate into peptide chains.

- Evaluate pharmacokinetic properties (e.g., metabolic stability, membrane permeability) via in vitro assays .

Q. What methodological approaches resolve discrepancies in reported biological activities of this compound derivatives?

Contradictions in pharmacological data (e.g., varying IC values) may arise from differences in assay conditions (pH, co-solvents) or impurity profiles. To address this:

Q. What strategies optimize the scalability of this compound synthesis while maintaining stereochemical fidelity?

Scale-up challenges include minimizing racemization during reductive amination. Solutions involve:

- Using flow chemistry for precise control of reaction parameters.

- Screening catalysts (e.g., chiral Ru complexes) to enhance enantioselectivity.

- Implementing in-line PAT (Process Analytical Technology) for real-time monitoring .

Methodological Frameworks for Research Design

- Experimental Design : Align objectives with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example, use PICO (Population, Intervention, Comparison, Outcome) to frame studies on the compound’s enzyme inhibition efficacy .

- Data Interpretation : Compare results against prior literature using statistical tools (ANOVA, t-tests) and discuss limitations (e.g., small sample sizes, unmeasured confounders) .

- Ethical Compliance : For in vivo studies, ensure protocols adhere to institutional review board (IRB) standards, particularly when investigating toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.